

difference between O-arylhydroxylamines and N-arylhydroxylamines

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Compound of Interest

Compound Name: *O-(2-fluorophenyl)hydroxylamine hydrochloride*
CAS No.: 1803567-23-8
Cat. No.: B1445935

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Technical Guide: N-Arylhydroxylamines vs. O-Arylhydroxylamines

Executive Summary: The Isomeric Divergence

At the core of the distinction lies the connectivity of the aryl group to the hydroxylamine moiety (). This connectivity dictates the electronic polarization of the nitrogen atom, fundamentally altering reactivity.

Feature	N-Arylhydroxylamine (Ar-NH-OH)	O-Arylhydroxylamine (Ar-O-NH)
Connectivity	Nitrogen is attached to the aromatic ring.	Oxygen is attached to the aromatic ring.
Electronic Nature	Nucleophilic (at N and O), but prone to forming electrophilic Nitrenium Ions.	Electrophilic (at N) due to the leaving group ability of the aryloxy anion ().
Primary Reactivity	Oxidation, Bamberger Rearrangement, DNA Adduct formation.	Electrophilic Amination (transfer of to nucleophiles).[1]
Stability	Generally unstable; sensitive to air oxidation and acid.	Kinetic stability varies; often stored as salts (HCl/TFA).
Key Application	Metabolic studies, synthesis of aminophenols.	Synthesis of primary amines, C-H amination.

Structural & Electronic Properties

N-Arylhydroxylamines (The Metabolic Gateway)

In N-arylhydroxylamines, the nitrogen lone pair is conjugated with the aromatic ring, reducing its basicity compared to alkyhydroxylamines. However, the

bond is labile.

- Acidity/Basicity: Amphoteric. The

proton is weakly acidic (

), while the nitrogen can be protonated in strong acid.

- The Nitrenium Trigger: Under acidic conditions or enzymatic esterification (in vivo), the

bond undergoes heterolytic cleavage, expelling water (or acetate/sulfate) to generate a highly electrophilic Arylnitrenium Ion (

). This species is the "warhead" responsible for DNA alkylation and mutagenicity.

O-Arylhydroxylamines (The Aminating Reagent)

In O-arylhydroxylamines, the oxygen atom is bonded to the aryl ring. The electronegative oxygen pulls electron density from the nitrogen, rendering the nitrogen electrophilic.

- **Umpolung Reactivity:** Standard amines are nucleophilic. By attaching an electronegative oxygen (an electron sink) to the nitrogen, the polarity is reversed (Umpolung). The nitrogen becomes susceptible to attack by carbon nucleophiles (Grignards, enolates).[1]
- **Leaving Group Ability:** The driving force for reactivity is the stability of the phenoxide anion () released upon bond cleavage.

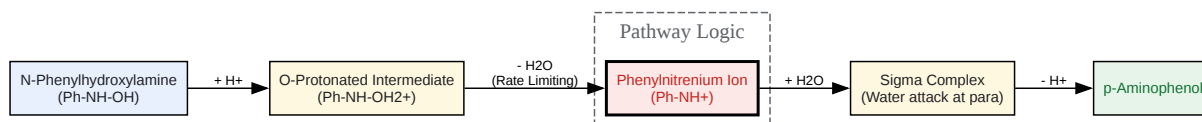
Reactivity Profiles & Mechanisms

N-Aryl Reactivity: The Bamberger Rearrangement

The hallmark reaction of N-arylhydroxylamines is the acid-catalyzed rearrangement to p-aminophenols.[2][3] This pathway perfectly illustrates the generation of the nitrenium ion intermediate.

Mechanism:

- **Protonation:** The oxygen atom is protonated.[4]
- **Elimination:** Water leaves, generating the singlet phenylnitrenium ion.
- **Trapping:** Water attacks the highly electrophilic para-carbon of the ring (or ortho if para is blocked).
- **Re-aromatization:** Loss of a proton restores aromaticity.



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Figure 1: The Bamberger Rearrangement mechanism highlighting the critical Nitrenium Ion intermediate.

O-Aryl Reactivity: Electrophilic Amination

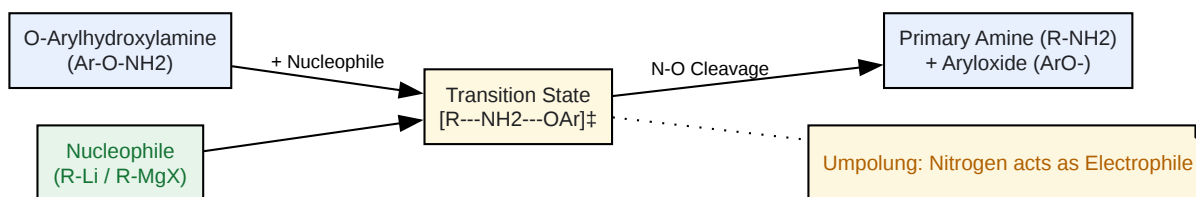
O-Arylhydroxylamines serve as

synthons. They allow for the direct conversion of carbanions into primary amines, a transformation difficult to achieve via standard nucleophilic substitution (

) on alkyl halides due to over-alkylation.

Mechanism:

- Nucleophilic Attack: A carbon nucleophile (e.g.,) attacks the nitrogen atom.
- Displacement: The weak bond breaks, expelling the phenoxide anion.
- Result: Formation of a new bond.



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Figure 2: Electrophilic Amination mechanism showing the displacement of the phenoxide leaving group.

Synthesis Methodologies

Synthesis of N-Arylhydroxylamines

Goal: Partial reduction of nitro compounds without over-reducing to the aniline.

Protocol: Zinc-Ammonium Chloride Reduction This classic method uses mild conditions to stop reduction at the hydroxylamine stage.

- Reagents: Nitrobenzene (10 mmol),
(12 mmol), Zn dust (20 mmol), Water/Ethanol (1:1).
- Procedure:
 - Dissolve nitrobenzene and
in aqueous ethanol.
 - Cool to 0–5°C.[1]
 - Add Zn dust portion-wise with vigorous stirring (maintain temp < 10°C to prevent aniline formation).
 - Stir for 1 hour. Filter off Zinc oxide.
 - Workup: Extract with ether, wash with brine, and dry.

- Purification: Recrystallization from benzene/petroleum ether. Caution: Product is thermally unstable; do not heat excessively.

Synthesis of O-Arylhydroxylamines

Goal: Construction of the C-O bond using a protected hydroxylamine equivalent.

Protocol: Pd-Catalyzed Cross-Coupling (Buchwald Method) Direct O-arylation of hydroxylamine is difficult. The use of ethyl acetohydroximate as a surrogate is the industry standard.

- Step 1: Cross-Coupling
 - Reagents: Aryl Bromide (1.0 equiv), Ethyl Acetohydroximate (1.2 equiv), (1-2 mol%), Biaryl Ligand (e.g., tBuBrettPhos),
 - Conditions: Toluene, 80°C, under Argon.
 - Mechanism: Pd inserts into Ar-Br; Hydroximate acts as the O-nucleophile.
- Step 2: Hydrolysis
 - Reagents: Perchloric acid () or aqueous HCl in dioxane.
 - Procedure: Treat the coupled intermediate with acid at room temperature. The acetohydroximate hydrolyzes to release the free -arylhydroxylamine ().
 - Isolation: Neutralize carefully or isolate as the HCl salt (more stable).

Biological & Toxicological Context

The "Trojan Horse" Mechanism of N-Arylhydroxylamines

N-Arylhydroxylamines are not toxic per se but are proximate carcinogens.

- **Metabolic Activation:** In the liver, arylamines are oxidized by CYP450 to N-arylhydroxylamines.
- **Conjugation:** Phase II enzymes (NAT/SULT) convert the to an ester (acetate or sulfate).
- **Spontaneous Cleavage:** The ester is a good leaving group. It departs spontaneously, generating the Nitrenium Ion.
- **Genotoxicity:** This ion covalently binds to the C8 position of Guanine in DNA, causing replication errors.

Contrast with O-Arylhydroxylamines: O-Arylhydroxylamines are generally not formed metabolically. Their toxicity profile is primarily related to their reactivity as alkylating/aminating agents in a laboratory setting, but they lack the specific metabolic activation pathway that makes N-aryl isomers potent bladder carcinogens.

Summary of Quantitative Differences

Parameter	N-Phenylhydroxylamine	O-Phenylhydroxylamine
Melting Point	81–82°C (dec)	Oil or low melting solid (HCl salt: >150°C)
pKa (Conjugate Acid)	~1.9 (Protonation at N)	~4.5 (Protonation at N)
N-O Bond Length	~1.45 Å	~1.42 Å
Major Decomposition	Azoxybenzene + Aniline	Phenol + Ammonia
Storage	Store < -20°C, inert atm.	Store as HCl salt, generally stable.

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[Link](#)[5]

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